molecular formula C8H4N2O3 B14844684 4-Cyano-6-formylpyridine-2-carboxylic acid

4-Cyano-6-formylpyridine-2-carboxylic acid

Cat. No.: B14844684
M. Wt: 176.13 g/mol
InChI Key: RMODOZVCJVYYBJ-UHFFFAOYSA-N
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Description

4-Cyano-6-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C8H4N2O3 and a molecular weight of 176.13 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a carboxylic acid group attached to a pyridine ring. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

The synthesis of 4-Cyano-6-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dichloropyridine with sodium cyanide and formic acid under controlled conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Cyano-6-formylpyridine-2-carboxylic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium cyanide). Major products formed from these reactions include carboxylic acids, amines, and substituted pyridines.

Scientific Research Applications

4-Cyano-6-formylpyridine-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyano-6-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the formyl group can undergo nucleophilic attack by various nucleophiles. These interactions can lead to the formation of new chemical bonds and the modulation of biological pathways .

Comparison with Similar Compounds

4-Cyano-6-formylpyridine-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

4-cyano-6-formylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H4N2O3/c9-3-5-1-6(4-11)10-7(2-5)8(12)13/h1-2,4H,(H,12,13)

InChI Key

RMODOZVCJVYYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C=O)C(=O)O)C#N

Origin of Product

United States

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